

7α-hydroxy-3-oxo-4-cholestenoic Acid in Neonatal Jaundice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Oxo-7-hydroxychol-4-enoic acid

Cat. No.: B050090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

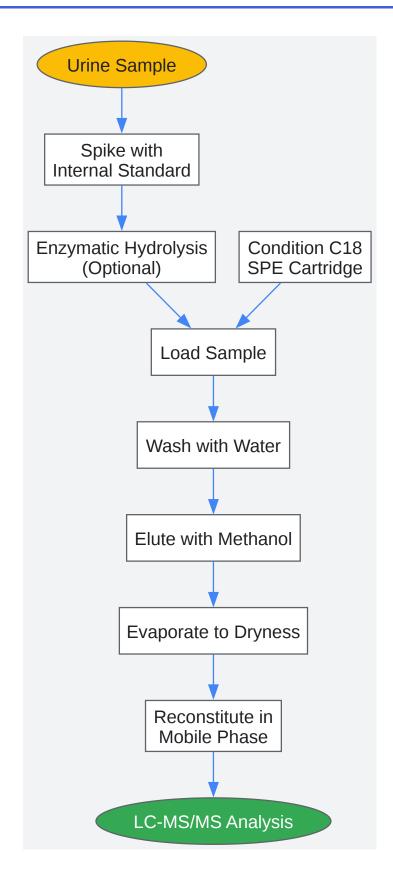
Neonatal jaundice, characterized by hyperbilirubinemia, is a common condition in newborns. While often benign, persistent jaundice can signify underlying pathological conditions, including neonatal cholestasis, a state of reduced bile flow that can lead to severe liver disease. Inborn errors of bile acid synthesis are a critical, though rare, cause of neonatal cholestasis. This technical guide provides an in-depth exploration of 7α -hydroxy-3-oxo-4-cholestenoic acid (7-HOCA), an intermediate in the bile acid synthesis pathway, and its emerging role as a key biomarker in the diagnosis and prognosis of specific forms of neonatal cholestasis. Understanding the biochemistry, pathophysiology, and analytical methodologies related to 7-HOCA is crucial for advancing diagnostic strategies and developing targeted therapies for these vulnerable patients.

Biochemical Pathway of 7α-hydroxy-3-oxo-4cholestenoic Acid

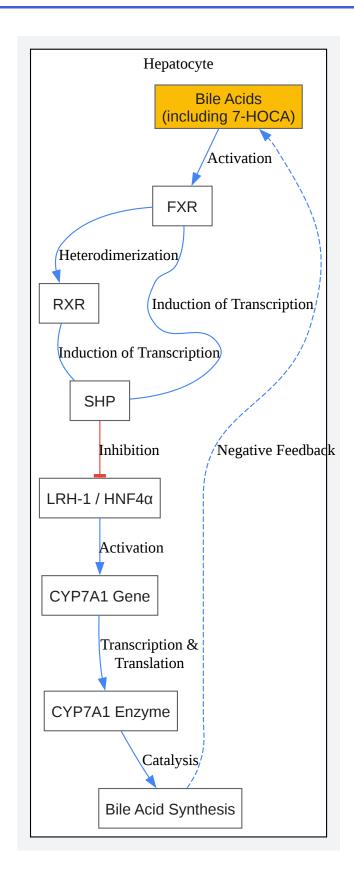
7-HOCA is a key intermediate in the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol.[1][2][3] Its formation and subsequent metabolism are dependent on a series of enzymatic reactions primarily occurring in the liver.

The classical (or neutral) pathway of bile acid synthesis begins with the rate-limiting step of cholesterol 7 α -hydroxylation by the enzyme cholesterol 7 α -hydroxylase (CYP7A1), forming 7 α -hydroxycholesterol.[4] This is then converted to 7 α -hydroxy-4-cholesten-3-one (C4) by 3 β -hydroxy- Δ ⁵-C₂₇-steroid dehydrogenase/isomerase (HSD3B7).[5] C4 is a branch-point intermediate. It can be converted to cholic acid via the action of sterol 12 α -hydroxylase (CYP8B1) or proceed towards chenodeoxycholic acid synthesis. The side chain of these intermediates is then shortened, leading to the formation of 7-HOCA.

Subsequently, the enzyme Δ^4 -3-oxosteroid 5 β -reductase (AKR1D1) is responsible for the reduction of the double bond in the A ring of 7-HOCA, a critical step in the maturation of the bile acid molecule. A deficiency in this enzyme leads to the accumulation of 7-HOCA and other Δ^4 -3-oxo bile acids.[6]



Foundational & Exploratory


Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. youtube.com [youtube.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Profile of urinary bile acids in infants and children: developmental pattern of excretion of unsaturated ketonic bile acids and 7beta-hydroxylated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- To cite this document: BenchChem. [7α-hydroxy-3-oxo-4-cholestenoic Acid in Neonatal Jaundice: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050090#7-hydroxy-3-oxo-4-cholestenoic-acid-in-neonatal-jaundice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com